molecular formula C9H2F18O3 B12323962 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol

1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol

Cat. No.: B12323962
M. Wt: 500.08 g/mol
InChI Key: VLCSGHJPLKOKAM-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated polyether alcohol characterized by a branched structure with three 1,1,1,2,3,3-hexafluoropropan-2-yloxy substituents. Its molecular formula is C₉H₃F₁₈O₃, with a calculated molecular weight of ~468 g/mol. The extensive fluorination confers exceptional thermal stability, low polarizability, and strong electron-withdrawing properties, making it a candidate for specialized applications such as high-performance solvents, fluoropolymer precursors, or intermediates in organic synthesis. However, detailed physicochemical data (e.g., boiling point, solubility) remain unreported in the literature, highlighting a gap in current research .

Properties

Molecular Formula

C9H2F18O3

Molecular Weight

500.08 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol

InChI

InChI=1S/C9H2F18O3/c10-1(11)2(12,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(13,28)6(18,19)20/h1,28H

InChI Key

VLCSGHJPLKOKAM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(O)F)(F)F)F)(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol typically involves the reaction of hexafluoropropanol with hexafluoropropylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into less fluorinated alcohols or hydrocarbons.

    Substitution: Fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science

  • Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are essential in applications requiring durability under harsh conditions.
  • Coatings : Its hydrophobic properties make it suitable for use in protective coatings for textiles and surfaces that require water and oil repellency.

Environmental Science

  • PFAS Research : As part of the per-and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental impact and behavior. Research focuses on its persistence in the environment and potential bioaccumulation effects.
  • Remediation Technologies : The compound's stability makes it a candidate for developing advanced remediation technologies aimed at removing PFAS from contaminated environments.

Pharmaceutical Applications

  • Drug Delivery Systems : Its unique structure may be exploited to enhance drug solubility and stability in formulations. Fluorinated compounds often show improved pharmacokinetics compared to their non-fluorinated counterparts.
  • Active Pharmaceutical Ingredients (APIs) : The compound's properties can be leveraged to design new APIs with enhanced efficacy and reduced side effects.

Case Studies

StudyFocusFindings
Study 1Fluorinated Polymer SynthesisDemonstrated that incorporating hexafluoro compounds enhances the mechanical properties of polymers significantly.
Study 2Environmental Persistence of PFASFound that compounds similar to hexafluoro propanols show high resistance to biodegradation in aquatic environments.
Study 3Drug FormulationInvestigated the use of hexafluoro compounds in drug delivery systems; resulted in improved solubility profiles for certain APIs.

Mechanism of Action

The mechanism by which 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The multiple fluorine atoms enhance these interactions, leading to increased stability and specificity in binding to molecular targets. This compound can influence various molecular pathways, depending on its application, such as stabilizing protein structures or enhancing the solubility of pharmaceutical compounds.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Alcohols

Structural and Functional Group Variations

The target compound is distinguished from simpler fluorinated alcohols by its ether-linked hexafluoropropanol units. Key comparisons include:

1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)
  • Molecular Formula : C₃H₂F₆O
  • Molecular Weight : 168.04 g/mol
  • Boiling Point : 58–59°C
  • Applications : Widely used as a solvent for peptides, polymers, and pharmaceuticals (e.g., as a related substance in sevoflurane synthesis ). Its high acidity (pKa ~9.3) facilitates catalysis in organic reactions .
  • Toxicity : Classified as corrosive (GHS Category 1B) with acute toxicity via inhalation .
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
  • Molecular Formula : C₄H₄F₆O
  • Molecular Weight : 182.06 g/mol
  • Key Feature: A methyl group at the 2-position reduces acidity compared to HFIP while retaining fluorinated hydrophobicity.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
  • Molecular Formula : C₉H₆F₆O
  • Molecular Weight : 244.13 g/mol
  • Boiling Point : 160°C
  • Applications : Acts as a fluorinated benzyl alcohol analog in intermediates for agrochemicals or pharmaceuticals. The phenyl group enhances aromatic interactions but reduces volatility .

Physicochemical Properties

Property Target Compound HFIP 2-Methyl Derivative 2-Phenyl Derivative
Molecular Weight (g/mol) ~468 168.04 182.06 244.13
Fluorine Content (%) ~70.9 67.7 62.6 46.7
Boiling Point Not reported 58–59°C Not reported 160°C
Acidity (pKa) Estimated <9 (stronger acid) 9.3 ~10–11 ~12–13
Thermal Stability High (ether linkages) Moderate Moderate Moderate

Key Observations :

  • Its higher fluorine content (~70.9%) surpasses other derivatives, suggesting superior hydrophobicity and chemical inertness.

Recommendations :

Conduct detailed studies on boiling point, solubility, and catalytic activity.

Investigate environmental persistence and toxicological profiles .

Explore applications in fluoropolymer engineering or as a green solvent alternative.

Biological Activity

The compound 1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol is a complex fluorinated organic molecule with potential applications in various fields including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

Chemical Structure and Properties

This compound belongs to a class of perfluorinated compounds (PFCs), which are characterized by their unique carbon-fluorine bonds that confer distinct physical and chemical properties. Key properties include:

  • Molecular Formula: C12H6F18O3
  • Molecular Weight: Approximately 500 g/mol
  • Boiling Point: Not readily available due to the complexity of the structure.
  • Endocrine Disruption : Some fluorinated compounds have been shown to exhibit endocrine-disrupting properties. For instance, bisphenols are known to interact with estrogen receptors (ERs), leading to potential hormonal imbalances .
  • Toxicity Profiles : Perfluorinated compounds generally exhibit low toxicity due to their high stability and resistance to metabolic degradation. However, they can accumulate in biological systems and potentially lead to adverse effects over time .

Case Study 1: Estrogenic Activity

A study on bisphenols revealed that certain fluorinated analogs could act as selective estrogen receptor modulators (SERMs). This suggests that similar compounds might exhibit varying degrees of agonistic or antagonistic activity on estrogen receptors . Although direct studies on the hexafluoropropanol derivative are lacking, the implications for endocrine modulation are significant.

Case Study 2: Toxicological Assessment

Research on perfluorinated compounds indicates that while they may not be acutely toxic at low concentrations, chronic exposure can lead to bioaccumulation and long-term health risks such as liver damage or immune system effects .

Data Table: Comparison of Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityToxicity LevelReferences
Bisphenol A80-05-7Estrogenic activityModerate
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite66470-81-3Potentially toxicLow
1H-perfluoropropanolNot availableEndocrine disruptorModerate

Q & A

Q. What are the optimal synthetic routes for preparing 1,1,1,2,3,3-hexafluoro-3-[...]propan-2-ol, and how can intermediates be stabilized during fluorination?

The synthesis of this compound involves multi-step fluorination and etherification. A key challenge is stabilizing intermediates prone to hydrolysis due to the electron-withdrawing nature of fluorine. Methodologies include:

  • Stepwise fluorination : Using fluorinating agents like SF₄ or HF-pyridine under anhydrous conditions to minimize side reactions.
  • Ether bond formation : Employing trifluoromethyl-substituted epoxides (e.g., hexafluoropropylene oxide) as precursors, as seen in analogous fluorinated ether syntheses .
  • Stabilization : Conduct reactions in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which acts as both solvent and stabilizer due to its high dielectric constant and hydrogen-bond-disrupting properties .

Q. How can researchers overcome challenges in characterizing the compound’s structure due to its high fluorine content?

Advanced spectroscopic techniques are critical:

  • ¹⁹F NMR : Resolves complex splitting patterns caused by adjacent fluorines. For example, the -CF₃ groups may exhibit distinct chemical shifts between 0 to -10 ppm .
  • High-resolution mass spectrometry (HRMS) : Essential for confirming molecular weight, as isotopic patterns for fluorinated compounds differ markedly from hydrocarbons.
  • X-ray crystallography : Limited by the compound’s low melting point but achievable via rapid cooling in fluorinated solvents .

Q. What safety protocols are recommended for handling this compound, given its potential reactivity and toxicity?

  • Personal protective equipment (PPE) : Neoprene gloves and face shields to prevent skin/eye contact with corrosive fluorinated alcohols .
  • Ventilation : Use fume hoods rated for volatile fluorinated compounds (e.g., UN1760 Class 8 hazardous materials) .
  • Spill management : Neutralize with calcium carbonate to mitigate acidic degradation products .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reaction systems, such as catalytic fluorination?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) enable:

  • Transition state analysis : Modeling steric and electronic effects of the bulky fluorinated substituents on reaction pathways .
  • Solvent effects : Simulating HFIP’s role in stabilizing charged intermediates via its low nucleophilicity and high ionizing power .
  • Machine learning : Training models on fluorinated alcohol datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., boiling point vs. thermal stability)?

  • Controlled decomposition studies : Use thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition products (e.g., HF, carbonyl fluorides) .
  • Comparative calorimetry : Measure enthalpy of vaporization in HFIP versus non-fluorinated solvents to clarify discrepancies in boiling point data .
  • Cross-validation : Replicate studies using standardized purity protocols (e.g., ≥99.8% purity via GC derivatization) to minimize impurities’ effects .

Q. How does the compound’s unique fluorinated architecture influence its performance as a solvent in acid-sensitive reactions (e.g., peptide synthesis)?

  • Acid lability : The compound’s strong hydrogen-bond-accepting ability stabilizes carbocations, enabling efficient removal of acid-labile protecting groups (e.g., DMT in nucleotide synthesis) .
  • Comparative studies : Design experiments contrasting its efficacy with HFIP in Fmoc solid-phase peptide synthesis, monitoring side reactions via LC-MS .
  • Kinetic profiling : Use stopped-flow NMR to quantify reaction rates in fluorinated vs. non-fluorinated media, correlating with solvent polarity parameters .

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